molecular formula C5H5NO2S B1266567 2-Methyl-1,3-thiazole-5-carboxylic acid CAS No. 40004-69-1

2-Methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1266567
CAS No.: 40004-69-1
M. Wt: 143.17 g/mol
InChI Key: QCXCIYPOMMIBHO-UHFFFAOYSA-N
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Description

2-Methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C5H5NO2S and its molecular weight is 143.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Properties : Thiazole compounds, including derivatives of 2-methyl-1,3-thiazole-5-carboxylic acid, have been investigated for their pharmacological properties. They have shown spasmolytic properties and stimulant effects on the central nervous system (Chance, Dirnhuber, & Robinson, 1946).

  • Synthesis of Heterocyclic γ-Amino Acids : 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) are used as constrained heterocyclic γ-amino acids in mimicking secondary structures of proteins. A versatile chemical route for synthesizing these compounds has been developed, highlighting their significance in protein structure research (Mathieu et al., 2015).

  • Antibacterial Studies : Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been synthesized and evaluated for their antibacterial properties. These compounds have shown promising results in inhibiting various bacterial strains (Al Dulaimy, Kadhim, Attia, & Thani, 2017).

  • Drug Discovery Building Blocks : Hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives have been synthesized as building blocks in drug discovery. These compounds offer the possibility to explore a wide chemical space, demonstrating their utility in medicinal chemistry (Durcik et al., 2020).

  • Antifungal and Antiviral Activities : Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been created and tested for antifungal and antivirus activities. Some of these compounds exhibited significant efficacy against various fungi and viruses (Fengyun et al., 2015).

  • Coordination Polymers : Thiazole-5-carboxylic acid has been used to create copper coordination polymers. These polymers vary in dimensionality and have shown interesting structural transformations, highlighting their potential in material science (Meundaeng, Rujiwatra, & Prior, 2017).

Safety and Hazards

“2-Methyl-1,3-thiazole-5-carboxylic acid” is classified as a potentially hazardous substance . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Biochemical Analysis

Biochemical Properties

2-Methyl-1,3-thiazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism . This interaction can lead to the inhibition of xanthine oxidase, thereby affecting the production of uric acid. Additionally, this compound can bind to other biomolecules, altering their conformation and activity, which can have downstream effects on various metabolic pathways.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific enzymes and proteins, leading to their inhibition or activation . For instance, its interaction with xanthine oxidase results in the inhibition of this enzyme, reducing the production of uric acid. Additionally, this compound can influence gene expression by modulating the activity of transcription factors. This modulation can lead to changes in the expression of genes involved in various cellular processes, thereby affecting cell function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a reduction in its efficacy and potential changes in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its sustained impact on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as the inhibition of xanthine oxidase and modulation of gene expression . At higher doses, it can lead to toxic or adverse effects. For example, high doses of this compound have been associated with oxidative stress and damage to cellular components. These threshold effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines and the production of uric acid . Additionally, this compound can affect the levels of various metabolites by modulating the activity of key metabolic enzymes. These interactions can lead to changes in metabolic flux, altering the balance of metabolites within the cell and impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity, as its accumulation in specific tissues or organelles can enhance its effects on target biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell can affect its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

2-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-6-2-4(9-3)5(7)8/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXCIYPOMMIBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193073
Record name 5-Thiazolecarboxylic acid, 2-methyl-
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Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40004-69-1
Record name 2-Methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40004-69-1
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Record name 5-Thiazolecarboxylic acid, 2-methyl-
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Record name 40004-69-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170606
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Record name 5-Thiazolecarboxylic acid, 2-methyl-
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Record name 2-Methyl-1,3-thiazole-5-carboxylic acid
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-methyl-thiazole-5-carboxylic acid ethyl ester (1.3 g, 8.0 mmol) in dioxane (12 mL) at room temperature was added NaOH (2N, 12 mL). After 1 h the reaction mixture was neutralized with HCl (1N, 12 mL), then filtered and the collected solid dried in vacuo to give the title compound (758 mg, 70%) as an off white solid. MS: m/e=142.0 [M−H]−.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
70%

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